(4E)-2-(3-methylphenyl)-4-[3-(propan-2-yloxy)benzylidene]-1,3-oxazol-5(4H)-one
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Overview
Description
4-[(E)-1-(3-ISOPROPOXYPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes an oxazole ring substituted with isopropoxyphenyl and methylphenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-[(E)-1-(3-ISOPROPOXYPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-isopropoxybenzaldehyde with 3-methylphenylacetic acid, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts, such as acids or bases, and solvents like methanol or ethanol to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
4-[(E)-1-(3-ISOPROPOXYPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Scientific Research Applications
4-[(E)-1-(3-ISOPROPOXYPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.
Mechanism of Action
The mechanism of action of 4-[(E)-1-(3-ISOPROPOXYPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
4-[(E)-1-(3-ISOPROPOXYPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE can be compared with other oxazole derivatives, such as:
2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole: This compound has a similar oxazole ring structure but different substituents, leading to distinct chemical and biological properties.
4-(4-Chlorophenyl)-2-phenyl-1,3-oxazole:
The uniqueness of 4-[(E)-1-(3-ISOPROPOXYPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE lies in its specific substituents, which confer unique chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H19NO3 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
(4E)-2-(3-methylphenyl)-4-[(3-propan-2-yloxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H19NO3/c1-13(2)23-17-9-5-7-15(11-17)12-18-20(22)24-19(21-18)16-8-4-6-14(3)10-16/h4-13H,1-3H3/b18-12+ |
InChI Key |
CLNVCAXGNNRPLT-LDADJPATSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=N/C(=C/C3=CC(=CC=C3)OC(C)C)/C(=O)O2 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC3=CC(=CC=C3)OC(C)C)C(=O)O2 |
Origin of Product |
United States |
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